molecular formula C12H13BrN2 B571942 4-Bromo-2-(cyclopentylamino)benzonitrile CAS No. 1365272-79-2

4-Bromo-2-(cyclopentylamino)benzonitrile

Cat. No. B571942
CAS RN: 1365272-79-2
M. Wt: 265.154
InChI Key: DUXJYVKEPCKAPZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopentylamino)benzonitrile is a chemical compound with the CAS Number: 1365272-79-2 . It has a molecular weight of 265.15 and its IUPAC name is 4-bromo-2-(cyclopentylamino)benzonitrile .

Safety and Hazards

The safety data sheet for 4-Bromo-2-(cyclopentylamino)benzonitrile indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

One potential future direction for the use of 4-Bromo-2-(cyclopentylamino)benzonitrile is in the field of perovskite solar cells. A study found that an aromatic organic molecule, 4-bromo-benzonitrile, can be used on perovskite films for surface and grain-boundary defect passivation . This treatment resulted in significantly suppressed nonradiative recombination, improved power conversion efficiency, and enhanced ambient stability of perovskite solar cells .

properties

IUPAC Name

4-bromo-2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c13-10-6-5-9(8-14)12(7-10)15-11-3-1-2-4-11/h5-7,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJYVKEPCKAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742921
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(cyclopentylamino)benzonitrile

CAS RN

1365272-79-2
Record name Benzonitrile, 4-bromo-2-(cyclopentylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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